

# Technical Guide: ADG106, a Novel Agonistic Anti-CD137 Antibody for Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 106*

Cat. No.: *B12402365*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

The field of cancer immunotherapy has seen significant advancements with the advent of checkpoint inhibitors. However, a substantial number of patients do not respond to these therapies, necessitating the exploration of alternative or complementary mechanisms to stimulate the immune system against cancer. One such promising target is the co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor (TNFR) superfamily. Activation of CD137 on T cells and natural killer (NK) cells provides a potent signal for their proliferation, survival, and cytotoxic function. ADG106 is a fully human, agonistic anti-CD137 monoclonal antibody of the IgG4 isotype, designed to overcome the limitations of previous anti-CD137 therapies, such as dose-limiting hepatotoxicity. This technical guide provides an in-depth overview of ADG106, its mechanism of action, its effects on cancer cell signaling pathways, and a summary of its preclinical and clinical data.

## Introduction to ADG106

ADG106 is an investigational anticancer agent that functions as a CD137 agonist.<sup>[1][2]</sup> It is a fully human IgG4 monoclonal antibody that binds to a unique and conserved epitope on the CD137 receptor.<sup>[1][3]</sup> This binding is designed to mimic the natural ligand of CD137, leading to the activation of downstream signaling pathways that enhance the anti-tumor immune response.<sup>[1]</sup> A key feature of ADG106 is its dependence on Fcγ receptor (FcγR)-mediated crosslinking for its agonistic activity, a mechanism intended to localize its immune-activating

effects to the tumor microenvironment where Fc<sub>Y</sub>Rs are expressed on various immune cells, thereby potentially improving its safety profile compared to first-generation CD137 agonists.

## Mechanism of Action and CD137 Signaling Pathway

ADG106 exerts its anti-tumor effects through a dual mechanism of action: agonizing CD137 signaling in a crosslinking-dependent manner and blocking the interaction between CD137 and its natural ligand (CD137L).

- **CD137 Agonism:** Upon binding to CD137 on activated T cells and NK cells, ADG106 requires crosslinking by Fc<sub>Y</sub> receptors, particularly Fc<sub>Y</sub>RIIB, which are expressed on cells within the tumor microenvironment. This crosslinking leads to the clustering of CD137 receptors, initiating a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAF1 and TRAF2), leading to the activation of the NF-κB and MAPK pathways. The activation of these pathways results in enhanced T cell proliferation, survival, and cytokine production (e.g., IFN-γ), as well as increased cytolytic activity of CD8+ T cells and NK cells.
- **CD137 Ligand Blockade:** By binding to an epitope that overlaps with the CD137 ligand binding site, ADG106 also blocks the natural ligand from binding to the receptor.

The signaling pathway initiated by ADG106-mediated CD137 activation is depicted in the following diagram:



[Click to download full resolution via product page](#)

ADG106-mediated CD137 Signaling Pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ADG106.

Table 1: Preclinical Binding Affinity and Potency of ADG106

| Parameter                           | Species                      | Value            | Method                    | Reference |
|-------------------------------------|------------------------------|------------------|---------------------------|-----------|
| Binding Affinity (KD)               | Human CD137                  | 3.73 nM          | Surface Plasmon Resonance |           |
| Cynomolgus Monkey CD137             |                              | 4.77 nM          | Surface Plasmon Resonance |           |
| Mouse CD137                         |                              | 21.5 nM          | Surface Plasmon Resonance |           |
| Rat CD137                           |                              | 14.7 nM          | Surface Plasmon Resonance |           |
| Binding to Activated T Cells (EC50) | Human Activated CD4+ T Cells | 0.158 - 0.258 nM | Flow Cytometry            |           |
| Human Activated CD8+ T Cells        |                              | 0.193 - 0.291 nM | Flow Cytometry            |           |

Table 2: In Vivo Anti-Tumor Efficacy of ADG106 in Syngeneic Mouse Models

| Tumor Model          | Treatment                        | Outcome                                      | Reference |
|----------------------|----------------------------------|----------------------------------------------|-----------|
| H22 (Liver Cancer)   | ADG106 (low, medium, high doses) | Significant tumor growth inhibition          |           |
| CT26 (Colon Cancer)  | ADG106 (low, medium, high doses) | Significant tumor growth inhibition          |           |
| EMT6 (Breast Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition          |           |
| CT26 (Colon Cancer)  | ADG106 (5.0 mg/kg)               | 6 of 8 mice showed complete tumor regression |           |

Table 3: Phase 1 Clinical Trial Results of ADG106 Monotherapy

| Parameter                  | Value                                                                                                              | Population                                       | Reference |
|----------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|-----------|
| Patients Enrolled          | 62                                                                                                                 | Advanced solid tumors and non-Hodgkin's lymphoma |           |
| Tolerability               | Favorable up to 5.0 mg/kg                                                                                          | N/A                                              |           |
| Dose-Limiting Toxicity     | Grade 4 neutropenia in 1 patient (6.3%) at 10.0 mg/kg                                                              | N/A                                              |           |
| Most Frequent TRAEs (>15%) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | N/A                                              |           |
| Disease Control Rate       | 47.1%                                                                                                              | Advanced solid tumors                            |           |
|                            | 54.5%                                                                                                              | Non-Hodgkin's lymphoma                           |           |
| Tumor Shrinkage (>30%)     | 75%                                                                                                                | Biomarker positive patients                      |           |

## Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

### 4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding kinetics and affinity (KD) of ADG106 to recombinant CD137 from different species.
- Instrumentation: BIACore instrument.

- Methodology:
  - Ligand Immobilization: Recombinant extracellular domains of human, monkey, mouse, and rat CD137 are immobilized on a sensor chip surface.
  - Analyte Injection: A series of concentrations of ADG106 are injected over the sensor chip surface.
  - Data Acquisition: The association and dissociation of ADG106 are monitored in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.
  - Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).

#### 4.2. NF-κB Reporter Gene Assay for CD137 Signaling

- Objective: To assess the agonistic activity of ADG106 on the CD137 signaling pathway.
- Cell Line: Jurkat cells engineered to express human CD137 and a luciferase reporter gene under the control of an NF-κB response element.
- Methodology:
  - Cell Co-culture: The CD137-expressing Jurkat reporter cells are co-cultured with CHO-K1 cells that are engineered to express human FcγRIIB to facilitate crosslinking.
  - Treatment: Serially diluted ADG106 or control antibodies are added to the co-culture and incubated for 6 hours.
  - Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
  - Signal Detection: The activation of the NF-κB pathway is quantified by measuring the luminescence produced by the luciferase reaction using a luminometer.

#### 4.3. In Vivo Syngeneic Tumor Model for Anti-Tumor Efficacy

- Objective: To evaluate the anti-tumor activity of ADG106 in immunocompetent mice.

- Animal Models: BALB/c or C57BL/6 mice.
- Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), H22 (hepatocellular carcinoma), or EMT6 (breast cancer).
- Methodology:
  - Tumor Implantation: A specific number of tumor cells (e.g.,  $5 \times 10^5$ ) are implanted subcutaneously into the flank of the mice.
  - Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment and control groups.
  - Drug Administration: ADG106 or an isotype control antibody is administered intraperitoneally at various doses, typically twice a week for 3 weeks.
  - Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
  - Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for T cell infiltration.

The general workflow for the *in vivo* efficacy studies is illustrated below:



[Click to download full resolution via product page](#)

Workflow for In Vivo Anti-Tumor Efficacy Study.

## Conclusion

ADG106 is a promising anti-CD137 agonistic antibody with a differentiated mechanism of action that relies on Fc $\gamma$ R-mediated crosslinking for its activity. This design appears to translate into a favorable safety profile in early clinical trials, mitigating the hepatotoxicity concerns that have hampered the development of other CD137 agonists. Preclinical data demonstrate robust

anti-tumor efficacy in various models, and phase 1 clinical data show a manageable safety profile and encouraging signs of clinical activity in patients with advanced cancers. Further clinical development of ADG106, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, is warranted to fully elucidate its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 2. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: ADG106, a Novel Agonistic Anti-CD137 Antibody for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12402365#anticancer-agent-106-and-its-effect-on-cancer-cell-signaling-pathways>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)